molecular formula C17H26N2O2 B4697854 N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide

N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B4697854
M. Wt: 290.4 g/mol
InChI Key: GNEWTKALAMCGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide, also known as Fentanyl, is a synthetic opioid that is used as a pain medication and anesthetic. It is a potent analgesic that is 50-100 times more potent than morphine. Fentanyl is a Schedule II drug in the United States, which means it has a high potential for abuse and dependence.

Mechanism of Action

N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding reduces the transmission of pain signals and produces a feeling of euphoria. N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide also affects other neurotransmitters in the brain, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide has several biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to hypoxia and death. N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide also causes a decrease in blood pressure and heart rate. Other side effects of fentanyl include nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments. It is a potent analgesic that can be used to investigate the mechanisms of pain and to test new pain medications. N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide is also widely available and relatively inexpensive. However, fentanyl has several limitations for lab experiments. It has a high potential for abuse and dependence, which can make it difficult to control in a lab setting. N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide can also cause respiratory depression, which can be dangerous for lab animals.

Future Directions

There are several future directions for research on fentanyl. One area of research is the development of new pain medications that are less addictive and have fewer side effects than opioids like fentanyl. Another area of research is the investigation of the long-term effects of fentanyl use on the brain and behavior. Finally, researchers are also investigating the use of fentanyl as a treatment for depression and anxiety.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide is widely used in scientific research for its analgesic properties. It is used in animal studies to investigate the mechanisms of pain and to test new pain medications. N-(1-ethyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide is also used in human studies to investigate the effects of opioids on the brain and behavior.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19-12-10-15(11-13-19)18-17(20)9-6-14-4-7-16(21-2)8-5-14/h4-5,7-8,15H,3,6,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEWTKALAMCGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.